molecular formula C10H9NO3 B1296018 Ethyl 2-Cyano-3-(2-furanyl)acrylate

Ethyl 2-Cyano-3-(2-furanyl)acrylate

Cat. No.: B1296018
M. Wt: 191.18 g/mol
InChI Key: MWOUIHHHTGARFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Cyano-3-(2-furanyl)acrylate is a heterocyclic compound that features a furan ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Cyano-3-(2-furanyl)acrylate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and furfural in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-(2-furanyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl 2-amino-3-(furan-2-yl)prop-2-enoate.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 2-Cyano-3-(2-furanyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antitumor properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-Cyano-3-(2-furanyl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUIHHHTGARFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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